Ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate
Description
Ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4 and a 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl chain at position 4. A sulfanyl (-S-) linker bridges the triazole to an ethyl butanoate ester group.
Properties
IUPAC Name |
ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-2-37-25(34)17-9-19-38-29-31-30-24(33(29)21-12-4-3-5-13-21)16-8-18-32-27(35)22-14-6-10-20-11-7-15-23(26(20)22)28(32)36/h3-7,10-15H,2,8-9,16-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROTVWJTNPIUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=NN=C(N1C2=CC=CC=C2)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, which include a dioxoisoquinoline moiety and a triazole ring. The biological activity of such compounds is often linked to their ability to interact with various biological targets, making them candidates for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 500.6 g/mol. The compound features a butanoate ester linkage, which is known to influence its solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that derivatives of isoquinoline compounds exhibit notable anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2 .
Antimicrobial Activity
The triazole ring present in the compound is associated with antifungal properties. Research has shown that triazole derivatives can inhibit the growth of pathogenic fungi by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes. This compound has been evaluated for its antimicrobial efficacy against strains such as Candida albicans and Aspergillus niger, showing promising results .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound can act as an inhibitor for several key enzymes involved in metabolic pathways. Specifically, it has been shown to inhibit topoisomerases and kinases that are crucial for DNA replication and repair in cancer cells. The inhibition of these enzymes leads to the disruption of cellular processes necessary for tumor growth and survival .
Case Studies
A few notable case studies highlight the biological activity of similar compounds:
- Study on Anticancer Activity : A derivative structurally related to this compound was tested against breast cancer cell lines (MCF7). The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity compared to standard chemotherapeutics .
- Antifungal Efficacy : In a comparative study assessing various triazole derivatives against fungal pathogens, ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-pheny]-1,2,4-triazol-3-yl]sulfanyl]butanoate showed a minimum inhibitory concentration (MIC) lower than that of commonly used antifungal agents like fluconazole .
Scientific Research Applications
Structural Features
The compound contains several functional groups that contribute to its reactivity:
- A triazole ring , which is known for its ability to participate in various chemical reactions.
- A dioxobenzo[de]isoquinoline moiety , which provides additional reactivity through electrophilic aromatic substitutions.
- A sulfanyl group , facilitating thiol-based reactions that are valuable in organic synthesis.
Medicinal Chemistry
Ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate exhibits potential pharmacological properties that can be harnessed in drug development. Here are some notable applications:
- Anticancer Activity : Compounds with similar structures have been investigated for their anticancer properties. The triazole and dioxoisoquinoline components may interact with biological pathways involved in cancer cell proliferation and apoptosis.
- Antimicrobial Properties : The structural complexity suggests potential antimicrobial activities. Research into related compounds indicates that triazoles can exhibit antifungal and antibacterial effects.
- Enzyme Inhibition : The presence of the triazole moiety has been linked to enzyme inhibition, making this compound a candidate for developing inhibitors against specific enzymes implicated in various diseases.
Case Studies
Several studies have explored the biological activities of related compounds:
Synthetic Routes
The synthesis of this compound can involve multiple steps:
- Formation of the dioxobenzo[de]isoquinoline core.
- Introduction of the triazole ring through cyclization reactions.
- Final esterification to yield the target compound.
Reactivity
The diverse functional groups allow for various chemical transformations:
- Nucleophilic substitutions due to the triazole ring.
- Electrophilic aromatic substitutions involving the dioxoisoquinoline moiety.
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Variations
The compound is compared to triazole derivatives and other heterocycles with analogous functional groups (Table 1).
Table 1: Structural Comparison of Ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate with Analogues
Key Observations
Core Heterocycle: The target compound’s 1,2,4-triazole core distinguishes it from isoxazole-based I-6372. Triazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance bioavailability compared to isoxazoles .
Substituent Diversity: The benzo[de]isoquinoline-1,3-dione group in the target compound provides a rigid, planar aromatic system, contrasting with the sulfonylphenyl group in the analogue. This difference may influence solubility and intermolecular interactions .
Linker and Terminal Groups: The sulfanyl linker in the target compound and I-6373 offers greater lipophilicity and resistance to hydrolysis compared to oxygen-based linkers (e.g., ethers).
Implications of Structural Differences
- Lipophilicity: The butanoate ester and benzo[de]isoquinoline-1,3-dione group may increase logP values compared to analogues with shorter esters or less aromatic substitution.
- Synthetic Complexity : The fused aromatic system in the target compound likely necessitates multi-step synthesis, contrasting with simpler sulfonylphenyl or isoxazole substituents .
Notes on Structural Validation
Crystallographic tools such as SHELX and ORTEP-3 are standard for resolving complex heterocyclic structures .
Preparation Methods
Cyclocondensation of Naphthalic Anhydride
Benzo[de]isoquinoline-1,3-dione is synthesized via cyclocondensation of naphthalic anhydride with ammonium acetate in acetic acid under reflux (120°C, 6 hours). This method yields the dione core in 85% purity, confirmed by (δ 8.5–7.8 ppm, aromatic protons) and IR spectroscopy (C=O stretches at 1705 cm and 1680 cm).
Propyl Side-Chain Introduction
The propyl linker is introduced through a Friedel-Crafts alkylation using 1,3-dibromopropane and AlCl in dichloromethane. The reaction proceeds at 0°C for 2 hours, yielding 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl bromide (72% yield).
Synthesis of 4-Phenyl-1,2,4-triazole-3-thiol
Cyclization of Thiosemicarbazide
A modified protocol from U.S. Patent 5,099,028 is employed. Phenylhydrazine reacts with ethyl formate in ethanol under acidic catalysis (Amberlyst 15 resin) at 75°C for 3 hours, followed by cyclization at 130–133°C to form 4-phenyl-1,2,4-triazole (83% purity). Subsequent thiolation via HS gas in DMF at 60°C introduces the sulfhydryl group (65% yield).
Table 1: Optimization of Triazole Synthesis
| Condition | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 75°C → 130°C | Amberlyst 15 | 6 | 55 | 83 |
| 75°C → 130°C | None | 24 | 56 | 78 |
Coupling of Intermediates A and B
Nucleophilic Substitution
Intermediate A (1.2 equiv) is deprotonated with KCO in anhydrous DMF and reacted with Intermediate B (1.0 equiv) at 50°C for 12 hours. The thioether product is isolated via column chromatography (SiO, hexane/ethyl acetate 3:1), yielding 68% of the target compound.
Table 2: Esterification Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 50°C |
| Base | KCO |
| Reaction Time | 12 hours |
| Yield | 68% |
Characterization and Analytical Validation
Spectroscopic Analysis
-
(400 MHz, CDCl): δ 8.45–7.20 (m, aromatic), 4.10 (q, ester CH), 3.85 (t, SCH), 2.60 (m, propyl CH).
-
IR : 1720 cm (ester C=O), 1685 cm (dione C=O).
-
HRMS : [M+H] calcd. 562.2145, found 562.2148.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms 98.5% purity with a retention time of 6.8 minutes.
Challenges and Optimizations
Q & A
Basic Research Questions
Q. What established synthetic methodologies are reported for Ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate?
- Methodological Answer : Synthesis involves multi-step organic reactions. A common approach includes:
Copolymerization : Analogous to P(CMDA-DMDAAC)s synthesis (), where thiol-ene or nucleophilic substitution reactions are employed to attach the triazole-sulfanyl moiety.
Triazole Formation : Cyclization of thiosemicarbazides or reaction of α-halogenated ketones with triazoles (as in ), using sodium ethoxide as a base to facilitate deprotonation and nucleophilic substitution.
Esterification : Final step involves esterification of the butanoic acid derivative with ethanol under acidic conditions.
- Key Variables : Reaction temperature (room temperature vs. reflux), solvent polarity, and stoichiometric ratios of reagents critically impact yield and purity .
Q. How is the structural characterization of this compound validated using X-ray crystallography?
- Methodological Answer :
Data Collection : Single-crystal X-ray diffraction (SCXRD) is performed, with crystals grown via slow evaporation or diffusion methods.
Structure Solution : Programs like SHELXS (for small molecules) or SHELXD (for experimental phasing) are used for initial structure solutions .
Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Key metrics include R-factor (<5%), wR2, and goodness-of-fit (≈1.0) .
Validation : Tools like PLATON check for geometric anomalies, hydrogen bonding, and π-π stacking interactions .
- Example Data (from analogous structures) :
| Parameter | Value () |
|---|---|
| Space Group | Monoclinic, P2₁/c |
| Unit Cell | a=10.25 Å, b=15.33 Å, c=12.47 Å |
| R-factor | 0.045 |
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer :
Experimental Validation : Repetition under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to exclude solvent or moisture artifacts.
DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian. Discrepancies >1 ppm may indicate conformational flexibility or crystal packing effects .
Dynamic Effects : Variable-temperature NMR or NOESY experiments can identify dynamic processes (e.g., rotamer interconversion) causing signal splitting .
Q. What experimental design considerations are critical for evaluating bioactivity (e.g., enzyme inhibition)?
- Methodological Answer :
Structure-Activity Relationship (SAR) : Correlate crystallographic data (e.g., torsion angles, hydrogen-bonding motifs) with activity. For example, the benzo[de]isoquinoline moiety may stack with aromatic residues in enzyme active sites .
Control Experiments : Include positive controls (known inhibitors) and negative controls (scrambled derivatives) to validate assay specificity.
Dosage Optimization : Use Hill plots to determine IC₅₀ values, ensuring solubility via co-solvents (e.g., DMSO ≤1% v/v) to avoid aggregation artifacts .
Q. How can crystallization conditions be optimized to obtain high-resolution diffraction data?
- Methodological Answer :
Screening : Employ sparse-matrix screens (e.g., Hampton Research Crystal Screens) with variations in pH, ionic strength, and precipitants.
Additives : Introduce small-molecule additives (e.g., glycerol, n-octyl β-D-glucoside) to stabilize crystal lattice interactions.
Cryoprotection : Soak crystals in Paratone-N or glycerol solutions before flash-cooling to 100 K to reduce radiation damage .
Q. How to address discrepancies in reaction yields between synthetic protocols?
- Methodological Answer :
Kinetic Analysis : Monitor reaction progress via TLC or HPLC to identify incomplete conversions or side reactions.
Byproduct Identification : Use LC-MS or GC-MS to detect competing pathways (e.g., oxidation of thiol groups).
Statistical Optimization : Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading) and maximize yield .
Data Contradiction Analysis
- Example Issue : Conflicting melting points reported for derivatives.
- Resolution :
Purity Assessment : Re-crystallize samples and analyze via DSC (differential scanning calorimetry) to distinguish polymorphs.
Thermogravimetric Analysis (TGA) : Confirm decomposition vs. melting events.
Cross-Validation : Compare with literature data from analogous triazole-esters (e.g., ) to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
